molecular formula C14H12ClNO4S B12200054 Methyl {1-[(4-chlorophenyl)sulfanyl]-2-(furan-2-yl)-2-oxoethyl}carbamate

Methyl {1-[(4-chlorophenyl)sulfanyl]-2-(furan-2-yl)-2-oxoethyl}carbamate

Cat. No.: B12200054
M. Wt: 325.8 g/mol
InChI Key: CMZDVVXNQJNEIY-UHFFFAOYSA-N
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Description

Methyl {1-[(4-chlorophenyl)sulfanyl]-2-(furan-2-yl)-2-oxoethyl}carbamate is a complex organic compound that features a combination of functional groups, including a carbamate, a furan ring, and a chlorophenyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {1-[(4-chlorophenyl)sulfanyl]-2-(furan-2-yl)-2-oxoethyl}carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic conditions.

    Introduction of the Chlorophenyl Sulfanyl Group: This step involves the nucleophilic substitution reaction where a chlorophenyl thiol reacts with a suitable electrophile to form the sulfanyl linkage.

    Carbamate Formation: The final step involves the reaction of the intermediate with methyl isocyanate to form the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl {1-[(4-chlorophenyl)sulfanyl]-2-(furan-2-yl)-2-oxoethyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The furan ring and sulfanyl group can be oxidized under suitable conditions.

    Reduction: The carbonyl group in the carbamate can be reduced to form corresponding alcohols.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

    Oxidation: Oxidized products may include sulfoxides or sulfones.

    Reduction: Reduced products include alcohols or amines.

    Substitution: Substituted products depend on the nature of the electrophile used.

Scientific Research Applications

Methyl {1-[(4-chlorophenyl)sulfanyl]-2-(furan-2-yl)-2-oxoethyl}carbamate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl {1-[(4-chlorophenyl)sulfanyl]-2-(furan-2-yl)-2-oxoethyl}carbamate involves its interaction with specific molecular targets. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes or receptors, thereby modulating their activity.

    Pathways Involved: Influencing biochemical pathways related to its biological activity, such as inhibiting microbial growth or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Methyl {1-[(4-bromophenyl)sulfanyl]-2-(furan-2-yl)-2-oxoethyl}carbamate
  • Methyl {1-[(4-methylphenyl)sulfanyl]-2-(furan-2-yl)-2-oxoethyl}carbamate

Uniqueness

Methyl {1-[(4-chlorophenyl)sulfanyl]-2-(furan-2-yl)-2-oxoethyl}carbamate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to the electronic and steric effects of the chlorine atom, which can influence the compound’s reactivity and interaction with biological targets.

Properties

Molecular Formula

C14H12ClNO4S

Molecular Weight

325.8 g/mol

IUPAC Name

methyl N-[1-(4-chlorophenyl)sulfanyl-2-(furan-2-yl)-2-oxoethyl]carbamate

InChI

InChI=1S/C14H12ClNO4S/c1-19-14(18)16-13(12(17)11-3-2-8-20-11)21-10-6-4-9(15)5-7-10/h2-8,13H,1H3,(H,16,18)

InChI Key

CMZDVVXNQJNEIY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC(C(=O)C1=CC=CO1)SC2=CC=C(C=C2)Cl

Origin of Product

United States

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